molecular formula C18H15BrN2O2 B14553705 Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate CAS No. 61654-13-5

Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate

Cat. No.: B14553705
CAS No.: 61654-13-5
M. Wt: 371.2 g/mol
InChI Key: AHQHSOLWRXIZQU-UHFFFAOYSA-N
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Description

Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and two phenyl groups attached to the imidazole ring, along with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate typically involves multi-step reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines. Another method is the Wallach synthesis, which involves the oxidative cyclization of N-substituted glycine derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the bromine and ester groups, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted imidazoles.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of imidazolines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The bromine and phenyl groups contribute to its binding affinity and specificity towards enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Etonitazene: An analgesic with structural similarities.

    Omeprazole: An antiulcer drug containing an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent.

Uniqueness

Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate is unique due to the presence of the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in research and potential therapeutic applications .

Properties

CAS No.

61654-13-5

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

methyl 2-(2-bromo-4,5-diphenylimidazol-1-yl)acetate

InChI

InChI=1S/C18H15BrN2O2/c1-23-15(22)12-21-17(14-10-6-3-7-11-14)16(20-18(21)19)13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

AHQHSOLWRXIZQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=C(N=C1Br)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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